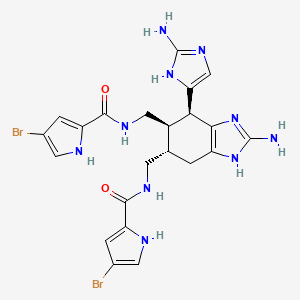

nagelamide E

Description

Nagelamide E is a dimeric pyrrole-imidazole alkaloid (PIA) isolated from marine sponges of the Agelas genus. Structurally, it belongs to the oroidin-derived alkaloid family, characterized by a bis-pyrrole-imidazole core with halogenated (typically brominated) substituents . This compound was first identified as a C-10 epimer of ageliferin, a related PIA, and shares a cyclobutane-linked dimeric framework . Its biosynthesis is hypothesized to arise from thermal [1,3]-sigmatropic rearrangement of sceptrin, a redox-neutral dimer of oroidin . Notably, this compound and ageliferin co-occur in natural sources at a ratio of ~1:20, reflecting their shared biosynthetic origin .

Properties

Molecular Formula |

C22H24Br2N10O2 |

|---|---|

Molecular Weight |

620.3 g/mol |

IUPAC Name |

N-[[(5S,6R,7S)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C22H24Br2N10O2/c23-10-2-14(27-5-10)19(35)29-4-9-1-13-18(34-22(26)32-13)17(16-8-31-21(25)33-16)12(9)7-30-20(36)15-3-11(24)6-28-15/h2-3,5-6,8-9,12,17,27-28H,1,4,7H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t9-,12-,17+/m1/s1 |

InChI Key |

DMMLTRAQSJWUHT-KSYCPYKJSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br |

Canonical SMILES |

C1C(C(C(C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br |

Synonyms |

nagelamide E |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Elucidation and Stereochemical Challenges

Nagelamide E’s synthesis highlighted challenges in stereochemical control:

-

C2-Amination : Direct functionalization of imidazole C2 positions required azide intermediates, with subsequent reduction to amines .

-

Discrepancies in NMR Data : Synthetic this compound showed slight deviations in NMR signals compared to natural isolates (e.g., δ~C~ 21.1 vs. 16.6 for CH~2~ groups), suggesting conformational flexibility or isolation artifacts .

Biosynthetic Relationships and Comparative Reactivity

This compound is biosynthetically linked to sceptrin and ageliferin :

-

Thermal Interconversion : Heating sceptrin at 200°C yields this compound (40%) alongside ageliferin, indicating shared radical intermediates .

-

Oxidative Pathways : Enzymatic oxidation of oroidin (a monomeric precursor) in marine sponges may form this compound via radical dimerization, though this remains hypothetical .

Synthetic Advances and Methodologies

Recent methodologies emphasize efficiency and scalability:

Functional Group Reactivity

This compound’s reactivity is dominated by its:

Comparison with Similar Compounds

Comparison with Similar Compounds

Nagelamide E is part of a structurally diverse family of PIAs. Below is a detailed comparison with key analogs:

Structural Comparison

Spectroscopic and Crystallographic Data

- This compound vs. Ageliferin : Distinct $^{1}$H and $^{13}$C NMR signals due to C-10 epimerization. For example, the CH$_2$ signals in this compound appear at δ 3.8–4.2 ppm, whereas ageliferin exhibits upfield shifts .

- Nagelamide D: Synthetic analogs showed $^{1}$H NMR discrepancies (e.g., δ 6.95 ppm for pyrrole protons vs. δ 7.2 ppm in natural samples), suggesting structural misassignment or data inconsistencies .

Key Research Findings and Challenges

Structural Validation : Synthetic nagelamide D and E analogs often exhibit NMR mismatches with natural isolates, highlighting errors in initial structural proposals or natural sample degradation .

Biosynthetic Flexibility : Thermal rearrangement of sceptrin yields both this compound and ageliferin, suggesting sponges may modulate PIA ratios via environmental conditions (e.g., temperature) .

Synthetic Complexity: PIAs require multi-step strategies (e.g., Mitsunobu reactions, Stille couplings) with low yields (<10%), limiting pharmacological exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.